![molecular formula C17H25NO4S B2530210 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 874787-64-1](/img/structure/B2530210.png)
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride” are compounds that have a similar structure . They are stored at room temperature and come in a powder form .
Molecular Structure Analysis
The InChI codes for the similar compounds are provided . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.
Physical And Chemical Properties Analysis
The molecular weight of “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is 242.73 , and for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride” it is 256.75 .
Scientific Research Applications
Enantioselective Synthesis
One significant application involves the highly enantioselective synthesis of building blocks for β-blockers like atenolol, utilizing lipase B from Candida antarctica as a catalyst. This process yields enantiomers with high enantiomeric excess, demonstrating the potential of enzymatic catalysis in producing chiral pharmaceutical intermediates (Lund et al., 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into 2-(Substituted phenoxy) Acetamide Derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents. Novel series of these derivatives have shown promising results against breast cancer and neuroblastoma cells, highlighting their therapeutic potential (Rani et al., 2014).
Chemoselective Acetylation
The chemoselective acetylation of 2-Aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the application of immobilized enzymes in facilitating specific and efficient chemical transformations. This highlights the importance of enzymatic catalysis in pharmaceutical synthesis (Magadum & Yadav, 2018).
Novel Compound Synthesis and Analysis
The synthesis and NMR study of a novel 1,3,4-Oxadiazole derivative containing Benzimidazole moiety illustrate the ongoing efforts to develop new molecules with potential biological activities. Such studies are crucial for expanding the chemical space of bioactive compounds (Ying-jun, 2012).
Selective Thiol-Reactive Reagents
The development of heteroaromatic sulfones as thiol-selective reagents for biological research emphasizes the need for more selective and compatible chemical tools in studying physiological and pathological processes. These compounds offer advantages over traditional thiol-blocking reagents by reducing errors in redox studies (Chen et al., 2017).
Co-Crystal and Salt Formation
Studies on co-crystals and salts of quinoline derivatives with amide bonds provide insights into the structural aspects of these compounds, which can influence their physical properties and potential applications in drug formulation (Karmakar et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-4-18(15-9-10-23(20,21)12-15)17(19)11-22-16-7-5-14(6-8-16)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKMXDYZZDFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide |
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